molecular formula C20H22F3N3S B564287 N-Desmethyl Trifluoperazine-d8 Dihydrochloride CAS No. 1246814-84-5

N-Desmethyl Trifluoperazine-d8 Dihydrochloride

Cat. No.: B564287
CAS No.: 1246814-84-5
M. Wt: 401.521
InChI Key: VYYRFBRPGFAPCM-NQUIVBQFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Desmethyl Trifluoperazine-d8 Dihydrochloride is a labeled metabolite of the antipsychotic drug Trifluoperazine. It is primarily used in proteomics research applications. The compound has a molecular formula of C20H16D8Cl2F3N3S and a molecular weight of 474.44 .

Preparation Methods

The synthesis of N-Desmethyl Trifluoperazine-d8 Dihydrochloride involves the deuteration of Trifluoperazine, followed by demethylation. The reaction conditions typically include the use of deuterated reagents and catalysts to ensure the incorporation of deuterium atoms.

Chemical Reactions Analysis

N-Desmethyl Trifluoperazine-d8 Dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound.

    Substitution: Halogenation or alkylation reactions can occur under specific conditions, using reagents like halogens or alkyl halides.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-Desmethyl Trifluoperazine-d8 Dihydrochloride is widely used in scientific research, particularly in the following fields:

    Chemistry: It serves as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

    Biology: The compound is used to study the metabolism and pharmacokinetics of Trifluoperazine.

    Medicine: Research involving this compound helps in understanding the pharmacological effects and potential side effects of Trifluoperazine.

    Industry: It is used in the development of new analytical methods and quality control processes.

Mechanism of Action

The mechanism of action of N-Desmethyl Trifluoperazine-d8 Dihydrochloride is similar to that of Trifluoperazine. It primarily acts by blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain. This action depresses the release of hypothalamic and hypophyseal hormones and affects basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .

Comparison with Similar Compounds

N-Desmethyl Trifluoperazine-d8 Dihydrochloride can be compared with other similar compounds, such as:

    Fluphenazine: Another antipsychotic drug with a similar mechanism of action.

    Chlorpromazine: A phenothiazine derivative with antipsychotic properties.

    Haloperidol: A butyrophenone derivative used to treat schizophrenia and other psychotic disorders.

The uniqueness of this compound lies in its deuterated form, which makes it particularly useful in research applications involving isotopic labeling .

Properties

IUPAC Name

10-[3-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)propyl]-2-(trifluoromethyl)phenothiazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F3N3S/c21-20(22,23)15-6-7-19-17(14-15)26(16-4-1-2-5-18(16)27-19)11-3-10-25-12-8-24-9-13-25/h1-2,4-7,14,24H,3,8-13H2/i8D2,9D2,12D2,13D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYYRFBRPGFAPCM-NQUIVBQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F3N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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